4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol
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Overview
Description
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol is a chemical compound with the molecular formula C11H23ClO3 and a molecular weight of 238.75 g/mol . This compound is characterized by the presence of a chlorobutoxy group attached to a propoxy chain, which is further connected to a butanol moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobutanol with propylene oxide to form 4-(3-chloropropoxy)butanol. This intermediate is then reacted with butanol under specific conditions to yield the final product . Industrial production methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobutoxy group can be reduced to form butoxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The compound’s interaction with enzymes and other proteins can also modulate various biochemical pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol can be compared with other similar compounds, such as:
4-(3-Chloropropoxy)butanol: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-Chlorobutanol: Another related compound, which serves as a starting material in the synthesis process.
Butoxy derivatives: These compounds have similar butoxy groups but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-chlorobutoxy)propoxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO3/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFZPVUEJJXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCCl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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